Cas no 1367698-06-3 (tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate)
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate
- EN300-1877267
- 1367698-06-3
-
- Inchi: 1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-9-18-10-12(16)11-6-4-5-7-15-11/h11-12,15H,4-10H2,1-3H3
- InChI Key: JYLLGLJCEPZFMT-UHFFFAOYSA-N
- SMILES: O1CCN(C(=O)OC(C)(C)C)C(C1)C1CCCCN1
Computed Properties
- Exact Mass: 270.19434270g/mol
- Monoisotopic Mass: 270.19434270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 50.8Ų
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1877267-0.05g |
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate |
1367698-06-3 | 0.05g |
$1344.0 | 2023-09-18 | ||
| Enamine | EN300-1877267-0.1g |
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate |
1367698-06-3 | 0.1g |
$1408.0 | 2023-09-18 | ||
| Enamine | EN300-1877267-0.25g |
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate |
1367698-06-3 | 0.25g |
$1472.0 | 2023-09-18 | ||
| Enamine | EN300-1877267-0.5g |
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate |
1367698-06-3 | 0.5g |
$1536.0 | 2023-09-18 | ||
| Enamine | EN300-1877267-1.0g |
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate |
1367698-06-3 | 1g |
$1599.0 | 2023-06-01 | ||
| Enamine | EN300-1877267-2.5g |
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate |
1367698-06-3 | 2.5g |
$3136.0 | 2023-09-18 | ||
| Enamine | EN300-1877267-5.0g |
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate |
1367698-06-3 | 5g |
$4641.0 | 2023-06-01 | ||
| Enamine | EN300-1877267-10.0g |
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate |
1367698-06-3 | 10g |
$6882.0 | 2023-06-01 | ||
| Enamine | EN300-1877267-1g |
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate |
1367698-06-3 | 1g |
$1599.0 | 2023-09-18 | ||
| Enamine | EN300-1877267-5g |
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate |
1367698-06-3 | 5g |
$4641.0 | 2023-09-18 |
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate
Introduction to Tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate (CAS No. 1367698-06-3)
Tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate, with the chemical identifier CAS No. 1367698-06-3, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
The molecular structure of tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate consists of a tert-butyl group attached to a morpholine ring, which is further substituted with a piperidine moiety at the 3-position. This unique arrangement of functional groups contributes to its unique chemical properties and biological interactions. The presence of both morpholine and piperidine rings suggests potential interactions with various biological targets, making this compound a valuable scaffold for medicinal chemistry.
In recent years, there has been growing interest in the development of novel pharmacological agents that target complex biological pathways. The tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate molecule has been explored for its potential in modulating several key enzymatic and receptor systems. Its structural features allow for selective binding to specific targets, which is crucial for achieving high efficacy while minimizing side effects.
One of the most promising areas of research involving tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate is its application in the treatment of neurological disorders. Studies have shown that derivatives of this compound exhibit significant neuroprotective properties, making them candidates for further investigation in conditions such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and interact with central nervous system receptors is particularly noteworthy.
The synthesis of tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical use. Techniques such as catalytic hydrogenation, nucleophilic substitution, and ring-closing metathesis have been utilized in the construction of this complex molecule.
The pharmacokinetic properties of tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability for clinical use. Preclinical studies have provided valuable insights into its pharmacokinetic profile, suggesting that it may exhibit favorable properties such as good bioavailability and moderate metabolic clearance.
In addition to its potential therapeutic applications, tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate has shown promise in the development of novel agrochemicals. Its structural features make it a suitable candidate for designing compounds that can interact with biological targets in plants, potentially leading to the creation of new pesticides or herbicides with improved efficacy and environmental safety.
The role of computational chemistry in the study of tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate cannot be overstated. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These simulations provide critical insights into binding affinities, enzyme inhibition kinetics, and other key parameters that are essential for drug design.
The future direction of research on tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate includes exploring its potential in combination therapies. By pairing this compound with other pharmacological agents, researchers aim to develop synergistic effects that could enhance treatment outcomes for various diseases. Additionally, investigating its mechanism of action at a deeper level may uncover new therapeutic strategies that could benefit patients worldwide.
In conclusion, tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate (CAS No. 1367698-06-3) represents a fascinating compound with significant potential in pharmaceutical and agrochemical applications. Its unique molecular structure, combined with promising preclinical results, makes it a compelling target for further research and development. As our understanding of its properties continues to grow, so too will its potential contributions to medicine and agriculture.
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